5-phenylsulfanyl-1H-imidazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8N2S |
|---|---|
Molecular Weight |
176.24 g/mol |
IUPAC Name |
5-phenylsulfanyl-1H-imidazole |
InChI |
InChI=1S/C9H8N2S/c1-2-4-8(5-3-1)12-9-6-10-7-11-9/h1-7H,(H,10,11) |
InChI Key |
GURZJXWRPWAUKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CN=CN2 |
Origin of Product |
United States |
Synthetic Methodologies of 5 Phenylsulfanyl 1h Imidazole and Derivatives
Direct Synthesis of 5-phenylsulfanyl-1H-imidazole
The direct introduction of a phenylsulfanyl group onto an imidazole (B134444) ring represents a common and straightforward approach to synthesizing this compound. This can be achieved through several routes, including those based on specific precursors or involving metal-halogen exchange reactions.
Precursor-Based Routes (e.g., from 1-methyl-1H-imidazole and diphenyldisulfide)
A documented method for the synthesis of 1-methyl-2-(phenylthio)-1H-imidazole involves the reaction of 1-methyl-1H-imidazole with diphenyldisulfide. google.com In this process, 1-methyl-1H-imidazole is treated with n-butyllithium in a dry tetrahydrofuran (B95107) (THF) solution at a low temperature (-78 °C). This step generates a lithiated intermediate. The subsequent addition of diphenyldisulfide to the reaction mixture results in the formation of the desired 1-methyl-2-(phenylthio)-1H-imidazole. google.com The reaction is then allowed to warm to room temperature before being quenched with water. google.com
Another precursor-based approach involves the metallation of 1-ethoxymethyl-2-phenylthioimidazole using n-butyl-lithium in either ether or tetrahydrofuran. The resulting 1-ethoxymethyl-2-phenylthioimidazol-5-yl-lithium can then react with various electrophiles, including diphenyl disulfide, to yield the corresponding 5-substituted product. rsc.org
A divergent and regioselective synthesis of 1,2,4- and 1,2,5-trisubstituted imidazoles has been developed from a common intermediate, 1-(N,N-dimethylsulfamoyl)-5-iodo-2-phenylthio-1H-imidazole. acs.org This intermediate can be engaged in reactions to introduce further substitutions. The phenylthio group at the C-2 position, after oxidation to a sulfone, can be displaced by nucleophilic substitution. acs.org
| Precursor | Reagents | Product | Reference |
| 1-methyl-1H-imidazole | 1. n-BuLi, THF, -78°C; 2. Diphenyldisulfide | 1-methyl-2-(phenylthio)-1H-imidazole | google.com |
| 1-ethoxymethyl-2-phenylthioimidazole | 1. n-BuLi, ether/THF; 2. Diphenyldisulfide | 1-ethoxymethyl-5-phenylsulfanyl-2-phenylthioimidazole | rsc.org |
| 1-(N,N-dimethylsulfamoyl)-5-iodo-2-phenylthio-1H-imidazole | Oxidation, Nucleophilic substitution | Variously substituted imidazoles | acs.org |
Metal-Halogen Exchange Strategies (e.g., from 1-methyl-4,5-diiodoimidazole)
Metal-halogen exchange is a powerful technique for the regioselective functionalization of heterocyclic compounds. wikipedia.orgumich.edu In the context of imidazole synthesis, this strategy has been employed to introduce substituents at specific positions. For instance, N-substituted 4,5-diiodoimidazoles can be regioselectively converted into 5-cuprated imidazoles. umich.edu These organocopper reagents can then react with electrophiles to yield 5-functionalized imidazoles. umich.edu While not a direct synthesis of this compound, this method demonstrates the principle of using halogenated imidazoles as precursors for introducing various groups at the 5-position.
A related strategy involves the bromination of 1-ethoxymethyl-5-methylthio-2-phenylthioimidazole, followed by a metal-halogen exchange of the resulting bromo-derivative with n-butyl lithium. This generates a lithiated intermediate at the 4-position, which can then be reacted with electrophiles. rsc.org This highlights the utility of halogenated imidazoles in directing subsequent functionalization.
Multicomponent Reactions for Imidazole Ring Construction with Phenylsulfanyl Moiety
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. rsc.orggrafiati.com These reactions have been successfully applied to the construction of the imidazole ring, allowing for the simultaneous introduction of various substituents, including the phenylsulfanyl group.
Catalytic Approaches in Multi-component Cyclo-condensation
The efficiency of multicomponent reactions for imidazole synthesis can be significantly enhanced through the use of catalysts. rsc.orgresearchgate.net Both metal-based and organo-catalysts have been employed to promote the cyclo-condensation process, often leading to higher yields and milder reaction conditions.
Organo-catalysts have emerged as attractive alternatives to metal-based catalysts due to their often lower toxicity and milder reaction conditions. N-(Phenylsulfonyl)benzenesulfonamide (NPBSA) has been identified as a novel organo-catalyst for the synthesis of 2-aryl-4,5-diphenyl-1H-imidazoles. researchgate.netarkat-usa.orgglobalauthorid.com This catalyst facilitates the one-pot, three-component condensation of benzil, an aldehyde, and ammonium (B1175870) acetate (B1210297). researchgate.net While this specific example leads to diphenyl-substituted imidazoles, the principle of using an organo-catalyst like NPBSA could potentially be extended to the synthesis of imidazoles bearing a phenylsulfanyl group by employing appropriately substituted precursors. The use of such catalysts aligns with the principles of green chemistry by offering a more environmentally benign synthetic route. rsc.org
| Catalyst | Reactants | Product Type | Reference |
| N-(Phenylsulfonyl)benzenesulfonamide (NPBSA) | Benzil, Aldehyde, Ammonium Acetate | 2-aryl-4,5-diphenyl-1H-imidazoles | researchgate.netarkat-usa.orgglobalauthorid.com |
Ionic Liquid Catalysis
Ionic liquids (ILs) have emerged as effective and often recyclable catalysts for the synthesis of 2,4,5-triarylimidazoles. tandfonline.comresearchgate.net These salts, which are liquid at or near room temperature, can act as both the catalyst and the reaction medium. For instance, 1-methylimidazolium (B8483265) hydrogen sulfate (B86663) ([Hmim]HSO4) has been utilized as a Brønsted acidic room temperature ionic liquid catalyst for the one-pot synthesis of 2,4,5-trisubstituted imidazoles. researchgate.net The use of ILs often leads to high yields and can simplify product isolation, as the catalyst can be easily separated and reused for several cycles without a significant loss in activity. researchgate.net Another example involves a DABCO-based ionic liquid, [DABCO-DOL][OAc], which has been shown to be a powerful and eco-friendly catalyst for the one-pot, multi-component synthesis of imidazole-based compounds. researchgate.net
Solid Acid Catalysis (e.g., Amberlite IR-120(H), Boric Acid)
Solid acid catalysts offer significant advantages in terms of ease of separation, reusability, and reduced environmental impact. rsc.org
Amberlite IR-120(H) , a strongly acidic ion-exchange resin, has proven to be an efficient and reusable heterogeneous catalyst for the one-pot synthesis of 2-aryl-4,5-diphenyl-1H-imidazoles. tandfonline.com The reaction, typically involving benzil, an aromatic aldehyde, and ammonium acetate, proceeds under reflux conditions. nih.gov While a reaction in methanol (B129727) at room temperature may not proceed, refluxing the mixture for a few hours can lead to the desired imidazole in good yields. nih.gov The catalyst can be recovered by simple filtration and reused in subsequent reactions.
Boric acid (H₃BO₃) is another inexpensive, mild, and environmentally benign solid acid catalyst used for the synthesis of 2,4,5-triaryl-1H-imidazoles. koreascience.krijarsct.co.inkoreascience.krresearchgate.net This catalyst is particularly effective in aqueous media, often under ultrasound irradiation, which can accelerate the reaction and improve yields. koreascience.krijarsct.co.inresearchgate.netresearchgate.net The use of boric acid offers several benefits, including mild reaction conditions, simple procedures, and excellent product yields. ijarsct.co.inresearchgate.net
Table 1: Comparison of Solid Acid Catalysts in Imidazole Synthesis
| Catalyst | Typical Reaction Conditions | Advantages |
|---|---|---|
| Amberlite IR-120(H) | Reflux in an organic solvent (e.g., methanol, ethanol) | Reusable, easy to separate from the reaction mixture. tandfonline.comnih.gov |
| Boric Acid | Aqueous media, often with ultrasound irradiation at room temperature | Inexpensive, mild, environmentally friendly, high yields. koreascience.krijarsct.co.inresearchgate.net |
Metal-Salt Catalysis (e.g., ZrCl₄, NiCl₂)
Various metal salts have been employed as Lewis acid catalysts to promote the synthesis of substituted imidazoles.
Zirconium tetrachloride (ZrCl₄) has been reported as an efficient catalyst for the room-temperature synthesis of tri- and tetrasubstituted imidazoles. ijsrst.com The use of ZrCl₄ allows for the condensation of benzil, aldehydes, and ammonium acetate under mild conditions, leading to good yields of the desired products. ijsrst.com
Nickel(II) chloride (NiCl₂·6H₂O) , often supported on acidic alumina, serves as an effective heterogeneous catalyst for the synthesis of 2,4,5-triarylimidazoles. researchgate.netscirp.orgscirp.org This catalytic system allows for the reaction to be carried out in a heterogeneous manner, simplifying catalyst recovery and product purification. researchgate.netscirp.org The reaction is typically performed by refluxing the reactants in a solvent like ethanol. researchgate.net
Derivatization Strategies for this compound Analogues
Once the this compound core is synthesized, it can be further modified to create a library of analogues with diverse properties.
Substitution Reactions on the Imidazole Ring (e.g., nucleophilic substitution at C-2)
The C-2 position of the imidazole ring is susceptible to nucleophilic attack, particularly when the ring is appropriately activated. thieme-connect.de While direct nucleophilic substitution on an unsubstituted imidazole is challenging, the introduction of a suitable leaving group at the C-2 position facilitates this transformation. For instance, a 2-chloromethyl-substituted imidazole can undergo nucleophilic substitution with various nucleophiles. mdpi.com
Functionalization of the Phenylsulfanyl Moiety (e.g., oxidation to sulfinyl/sulfonyl)
The sulfur atom in the phenylsulfanyl group is a key site for functionalization, most notably through oxidation. The sulfide (B99878) can be oxidized to the corresponding sulfoxide (B87167) (sulfinyl) and subsequently to the sulfone (sulfonyl) group. This transformation significantly alters the electronic properties of the molecule. For example, the oxidation of 1-aryl-5-(methylsulfanylmethyl)-4-chloro-1H-imidazoles to the corresponding sulfones has been achieved using potassium permanganate (B83412). researchgate.net The resulting phenylsulfonyl group can act as an activating group for further reactions. mdpi.com
N-Alkylation and N-Derivatization Methods
The nitrogen atoms of the imidazole ring can be readily alkylated or derivatized. sioc-journal.cn N-alkylation is a common strategy to introduce various substituents, which can modulate the biological activity and physicochemical properties of the parent compound. nih.gov The regioselectivity of N-alkylation can be influenced by the substituents already present on the imidazole ring and the reaction conditions. For example, the use of a blocking group at one of the nitrogen atoms can direct the alkylation to the other nitrogen. google.com
Transition-Metal Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille)
Transition-metal catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Methodologies such as the Suzuki-Miyaura and Stille couplings have been extensively applied in the synthesis of functionalized heterocyclic compounds, including derivatives of this compound. These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide in the presence of a transition metal catalyst, most commonly palladium.
The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organic halide or triflate, is a versatile method for creating C-C bonds. mdpi.com This reaction is valued for its mild reaction conditions, the commercial availability and stability of boronic acids, and the non-toxic nature of its boron-containing byproducts. mdpi.com In the context of imidazole synthesis, the Suzuki coupling has been effectively used to prepare 5-aryl-1H-imidazole derivatives. For instance, a highly efficient synthesis of 1,2-dimethyl-5-aryl-1H-imidazole derivatives has been reported via the Suzuki coupling of 5-bromo-1,2-dimethyl-1H-imidazole with various arylboronic acids. derpharmachemica.com These reactions, catalyzed by palladium acetate under ultrasonic irradiation, proceed rapidly and in excellent yields with both electron-donating and electron-withdrawing groups on the arylboronic acid. derpharmachemica.com Similarly, the synthesis of 5-(pyrrol-2-yl)- and 5-(thiophen-2-yl)-1H-indazoles has been achieved through Suzuki coupling, demonstrating the utility of this method for linking five-membered heterocyclic rings. mdpi.com
While direct examples of Suzuki coupling to form a C-S bond for this compound are less common, the methodology is readily applied to create the precursor aryl-imidazole bond. For example, thioether-substituted phenyl-imidazole derivatives have been synthesized using Suzuki coupling reactions to first form the phenyl-imidazole core, followed by further functionalization to introduce the thioether linkage. nih.gov
Table 1: Examples of Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-1H-Imidazole Derivatives This table is interactive. Click on the headers to sort the data.
| Entry | Imidazole Substrate | Arylboronic Acid | Catalyst / Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | 5-bromo-1,2-dimethyl-1H-imidazole | Phenylboronic acid | Pd(OAc)₂, K₂CO₃, Ultrasound | 1,2-dimethyl-5-phenyl-1H-imidazole | 93 | derpharmachemica.com |
| 2 | 5-bromo-1,2-dimethyl-1H-imidazole | 4-Methoxyphenylboronic acid | Pd(OAc)₂, K₂CO₃, Ultrasound | 5-(4-methoxyphenyl)-1,2-dimethyl-1H-imidazole | 92 | derpharmachemica.com |
| 3 | 5-bromo-1,2-dimethyl-1H-imidazole | 4-Nitrophenylboronic acid | Pd(OAc)₂, K₂CO₃, Ultrasound | 1,2-dimethyl-5-(4-nitrophenyl)-1H-imidazole | 85 | derpharmachemica.com |
| 4 | 5-bromo-1,2-dimethyl-1H-imidazole | 4-Fluorophenylboronic acid | Pd(OAc)₂, K₂CO₃, Ultrasound | 5-(4-fluorophenyl)-1,2-dimethyl-1H-imidazole | 89 | derpharmachemica.com |
| 5 | 5-bromo-1-acetyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂, K₂CO₃, DME | 1-acetyl-5-(1-(tert-butoxycarbonyl)-1H-pyrrol-2-yl)-1H-indazole | 74 | mdpi.com |
| 6 | 5-bromo-1H-indazole | 2-Thiopheneboronic acid | Pd(dppf)Cl₂, K₂CO₃, DME | 5-(thiophen-2-yl)-1H-indazole | 85 | mdpi.com |
The Stille coupling is another cornerstone of C-C bond formation, reacting an organotin compound (stannane) with an sp²-hybridized organic halide. organic-chemistry.orgwikipedia.org The primary advantages of the Stille reaction include the air and moisture stability of organostannanes and their tolerance of a wide variety of functional groups. orgsyn.orglibretexts.org A significant application was demonstrated in the multi-hundred-gram synthesis of a pharmaceutical intermediate, where a Stille coupling of an iodothienopyridine with 5-(tributylstannyl)-1-methylimidazole was a key step. researchgate.net This highlights the scalability and robustness of the Stille reaction for constructing complex molecules containing imidazole moieties. The mechanism involves the oxidative addition of the organic halide to a Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org Despite its utility, the toxicity of organotin compounds is a notable drawback. organic-chemistry.org
Photoinduced Reactions (e.g., Regio- and Stereoselective Photo[2+2]cycloaddition)
Photoinduced reactions offer unique pathways for the synthesis and functionalization of heterocyclic systems by accessing excited electronic states, enabling transformations that are often difficult to achieve under thermal conditions. For imidazole derivatives, photochemical methods, including cycloadditions, have been explored to construct complex molecular architectures.
A prominent example is the photo[2+2]cycloaddition , a powerful method for synthesizing four-membered rings. chinesechemsoc.org This reaction is particularly valuable for its ability to create multiple stereocenters in a single step. Nickel-catalyzed photochemical asymmetric [2+2]cycloaddition has been successfully applied to α,β-unsaturated 2-acyl imidazoles. chinesechemsoc.orgchinesechemsoc.org In this process, a chiral nickel catalyst complexes with the acyl imidazole, which is then photoactivated by visible light (e.g., a blue LED lamp). chinesechemsoc.org This excited complex then reacts with an alkene to form a cyclobutane (B1203170) product with high levels of regio-, diastereo-, and enantioselectivity. chinesechemsoc.orgchinesechemsoc.org The reaction proceeds smoothly for a range of α,β-unsaturated 2-acyl imidazoles and various alkenes, affording the desired cyclobutane products in good yields and with high stereocontrol. chinesechemsoc.org The nickel complex serves a dual role: it acts as a photosensitizer and governs the stereochemical outcome of the cycloaddition. chinesechemsoc.org
The regioselectivity of these cycloadditions can often be controlled by switching the reaction conditions. For instance, by using the same chiral nickel catalyst, regiodiverse cycloadditions ([2+2], [2+4], and [4+2]) can be achieved by simply switching between light irradiation and darkness, or by adjusting the electronic properties of the reactants. chinesechemsoc.org
While the focus here is on [2+2]cycloadditions, other photoinduced reactions involving imidazoles include the dehydrogenation of imidazolines to form imidazoles and the visible-light-mediated N-insertion to construct highly substituted imidazoles. oup.comacs.org These diverse photochemical strategies underscore the potential of light-driven reactions in heterocyclic chemistry.
Table 2: Examples of Nickel-Catalyzed Photochemical Asymmetric [2+2]Cycloaddition of Acyl Imidazoles This table is interactive. Click on the headers to sort the data.
| Entry | Acyl Imidazole Substrate | Alkene | Catalyst / Conditions | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|---|---|---|
| 1 | α,β-unsaturated 2-acyl imidazole (1a) | Diene (2a) | Ni(ClO₄)₂·6H₂O, Ligand L1, Blue LED | Cyclobutane (3a) | 54 | 2:1 | 23 | chinesechemsoc.org |
| 2 | β-Phenyl substituted acyl imidazole | Styrene | Chiral Nickel Catalyst, Blue LED | Cyclobutane product (3c) | 88 | 4:1 | 95 | chinesechemsoc.org |
| 3 | β-(p-F-phenyl) substituted acyl imidazole | Styrene | Chiral Nickel Catalyst, Blue LED | Cyclobutane product (3d) | 90 | 4:1 | 94 | chinesechemsoc.org |
| 4 | β-(p-Cl-phenyl) substituted acyl imidazole | Styrene | Chiral Nickel Catalyst, Blue LED | Cyclobutane product (3e) | 85 | 4:1 | 93 | chinesechemsoc.org |
| 5 | β-Naphthyl substituted acyl imidazole | Styrene | Chiral Nickel Catalyst, Blue LED | Cyclobutane product (3g) | 82 | 4:1 | 90 | chinesechemsoc.org |
Chemical Reactivity and Transformation Studies of 5 Phenylsulfanyl 1h Imidazole
Reactivity of the Imidazole (B134444) Nitrogen Atoms
The two nitrogen atoms in the imidazole ring of 5-phenylsulfanyl-1H-imidazole exhibit distinct reactivity profiles, influencing protonation, alkylation, and acylation reactions.
Protonation and Basicity Studies
The basicity of the imidazole core is a key factor in its chemical behavior. The pKa value of an amine is a measure of its basicity, and for imidazoles, this is influenced by the substituents on the ring. yuntsg.comresearchgate.net Electron-withdrawing groups generally decrease basicity, while electron-donating groups increase it. thieme-connect.de The phenylsulfanyl group at the 5-position is considered to have an electron-donating effect through resonance, which would be expected to increase the basicity of the imidazole nitrogen atoms compared to unsubstituted imidazole.
Alkylation and Acylation Site Selectivity
Alkylation and acylation of N-unsubstituted imidazoles can occur at either of the two ring nitrogen atoms. The regioselectivity of these reactions is influenced by both electronic and steric factors. In the case of this compound, the tautomeric equilibrium between the 4-phenylsulfanyl and 5-phenylsulfanyl forms is crucial. thieme-connect.de The electrical effects of substituents at the C4(5) position of the imidazole ring are largely inductive. thieme-connect.de
Alkylation of 4-phenyl-1H-imidazole has been achieved through deprotonation with sodium hydride followed by reaction with an alkyl halide. nih.gov A similar approach could be applicable to this compound. The choice of the N-1 or N-3 nitrogen for alkylation can be directed by protecting one of the nitrogens. For instance, the N-1 position can be protected with an acrylonitrile (B1666552) group, allowing for selective benzylation at the N-3 position. nih.gov
Acylation reactions, such as those with sulfonyl chlorides, have been shown to occur at both the imine and secondary amine groups in related dihydroimidazole (B8729859) systems. nih.gov This suggests that this compound could potentially undergo diacylation under suitable conditions.
Reactivity at Carbon Centers of the Imidazole Ring
The carbon atoms of the imidazole ring in this compound are also susceptible to various chemical transformations, including electrophilic substitution, nucleophilic reactions, and C-H activation.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, including imidazoles. masterorganicchemistry.comxmu.edu.cnuobabylon.edu.iq The imidazole ring is generally more susceptible to electrophilic attack than other five-membered aromatic heterocycles like pyrazole. uobabylon.edu.iq The position of substitution is directed by the existing substituents on the ring. thieme-connect.de
For this compound, the phenylsulfanyl group is an ortho-, para-directing group in electrophilic aromatic substitution on the phenyl ring. However, within the imidazole ring, the situation is more complex. The electron-donating nature of the sulfur atom would be expected to activate the imidazole ring towards electrophilic attack. Generally, electrophilic substitution on the imidazole ring occurs preferentially at the 4- or 5-position due to the formation of a more stable arenium ion intermediate. uobabylon.edu.iq If the 4- and 5-positions are blocked, substitution can occur at the 2-position. uobabylon.edu.iq
Common electrophilic substitution reactions include:
Nitration: Performed with a mixture of nitric acid and sulfuric acid. uobabylon.edu.iq
Sulfonation: Achieved using disulfuric acid. uobabylon.edu.iq
Halogenation: Bromination can be carried out with bromine in chloroform, and iodination with iodine under alkaline conditions. uobabylon.edu.iq
Diazo Coupling: Typically occurs at the 2-position of the imidazole ring. uobabylon.edu.iq
Nucleophilic Additions and Substitutions
While less common than electrophilic substitution, nucleophilic reactions on the imidazole ring can occur, particularly when the ring is activated by electron-withdrawing groups. In the context of this compound, the phenylsulfanyl group itself is not strongly electron-withdrawing. However, related imidazole derivatives have been shown to undergo nucleophilic reactions. For example, vicarious nucleophilic substitution (VNS) of hydrogen has been used to introduce substituents into 5-nitroimidazoles. mdpi.comdntb.gov.uaresearchgate.net
Intramolecular nucleophilic aromatic substitution has also been reported as a route to synthesize tricyclic systems containing an imidazole ring. researchgate.net
C-H Activation and Functionalization
Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the functionalization of C-H bonds, offering a more atom-economical and sustainable approach compared to traditional methods. sigmaaldrich.comnih.govnih.gov This strategy allows for the direct conversion of C-H bonds into new C-C, C-N, or C-O bonds. sigmaaldrich.com
While specific studies on the C-H activation of this compound were not found in the initial search, the principles of C-H activation are broadly applicable to heterocyclic compounds. ambeed.com Rhodium and palladium catalysts are commonly employed for the C-H functionalization of imidazoles and related heterocycles. nih.gov For instance, Rh(III)-catalyzed C-H activation has been used for the synthesis of substituted 1H-indazoles from imidates. nih.gov It is plausible that similar methodologies could be applied to selectively functionalize the C-H bonds of the imidazole or phenyl ring in this compound.
Transformations Involving the Phenylsulfanyl Group
The sulfur atom in the phenylsulfanyl moiety is a key site for chemical transformations, primarily through oxidation and cleavage reactions.
The sulfide (B99878) linkage in this compound can be oxidized to form the corresponding sulfoxide (B87167) and sulfone derivatives. While specific studies on the oxidation of this compound are not extensively detailed in the literature, the reactivity can be inferred from studies on analogous structures, such as benzimidazole (B57391) sulfides, and from general sulfide oxidation methodologies. jmcs.org.mxresearchgate.net The oxidation proceeds in a stepwise manner, first converting the sulfide to a sulfoxide, and then, under stronger conditions, to a sulfone. jmcs.org.mxconicet.gov.ar
The reactivity of the sulfide can be influenced by the electronic properties of the imidazole ring. For instance, in related benzimidazole sulfides, the electron-withdrawing nature of the heterocyclic ring can reduce the electron density on the sulfur atom, making oxidation more challenging compared to simple alkyl or aryl sulfides. jmcs.org.mx A variety of oxidizing agents have been employed for the transformation of sulfides to sulfoxides and sulfones, with the choice of reagent and reaction conditions determining the final product. jchemrev.comorganic-chemistry.org For example, 1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole, a sulfone derivative, has been successfully synthesized, demonstrating the viability of this oxidation state on the imidazole ring. researchgate.net
Table 1: Common Reagents for Sulfide Oxidation
| Oxidizing Agent | Typical Product | Reference |
| Sodium periodate (B1199274) (NaIO₄) | Sulfoxide | jmcs.org.mx |
| m-Chloroperbenzoic acid (MCPBA) | Sulfoxide or Sulfone | jmcs.org.mx |
| Hydrogen peroxide (H₂O₂) | Sulfoxide or Sulfone | conicet.gov.arorganic-chemistry.org |
| Iodosobenzene | Sulfoxide | jchemrev.com |
| Chromic acid-pyridine | Sulfoxide | jchemrev.com |
| Potassium permanganate (B83412) (KMnO₄) | Sulfone | organic-chemistry.org |
The carbon-sulfur bond of the phenylsulfanyl group can be cleaved, allowing for its replacement by other functional groups. Studies have shown that the imidazole nucleus can undergo nucleophilic substitution reactions where the phenylsulfanyl group acts as a leaving group. For example, research into the synthesis of 5-aminoimidazoles has utilized phenylsulfanyl-imidazole derivatives as precursors, indicating the successful displacement of the phenylsulfanyl moiety by amines. jst.go.jp This type of transformation is crucial for the functionalization of the imidazole core at the C-5 position. The mechanism likely involves a nucleophilic addition-elimination pathway, which is common for electron-deficient heterocyclic systems.
Dimerization and Polymerization Reactions
The imidazole ring and its substituents can participate in reactions that lead to the formation of larger, more complex structures through dimerization and self-assembly processes.
The this compound molecule possesses key features that facilitate self-assembly into supramolecular structures. The imidazole ring itself is a versatile building block for creating such architectures. It contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyridine-like nitrogen atom). acs.org This combination allows for the formation of robust, directional hydrogen-bonded chains and networks. acs.org
Furthermore, the phenyl group of the phenylsulfanyl moiety can participate in π-π stacking interactions, which provide additional stabilization to the supramolecular assembly. The interplay of hydrogen bonding and π-π stacking can lead to the formation of well-ordered structures like layers or columns. acs.orgnih.gov Studies on various imidazole derivatives have demonstrated their ability to form self-assembled monolayers (SAMs) on surfaces, create artificial ion channels, and organize into liquid crystalline phases. nih.govtandfonline.comtandfonline.comrsc.org These examples underscore the potential of this compound to participate in complex supramolecular chemistry, driven by non-covalent interactions. mdpi.comresearchgate.net
A significant transformation of phenylsulfanyl-imidazole derivatives is their ability to undergo dimerization, particularly through Diels-Alder reactions. nih.gov Research has extensively documented the homonuclear Diels-Alder dimerization of 5-ethenyl-2-phenylsulfanyl-1H-imidazoles. jst.go.jpresearchgate.netacs.org In this reaction, one imidazole molecule, with its vinyl substituent, acts as the diene, while the C4=C5 double bond of a second imidazole molecule serves as the dienophile.
This cycloaddition provides a highly regio- and stereoselective route to complex, multifunctionalized 4,5,6,7-tetrahydrobenzimidazoles. researchgate.net These resulting structures are valuable as they form the core skeleton of several biologically active marine alkaloids, such as ageliferin. researchgate.net The reaction is typically carried out by heating the 5-ethenyl-imidazole derivative in a high-boiling solvent like xylene.
Table 2: Homonuclear Diels-Alder Dimerization of 5-ethenyl-1-methyl-2-phenylsulfanyl-1H-imidazole
| Entry | Reactant | Conditions | Product | Yield | Reference |
| 1 | 5-ethenyl-1-methyl-2-phenylsulfanyl-1H-imidazole | Xylene, reflux, 30 h | 1-methyl-4-(1-methyl-2-phenylsulfanyl-1H-imidazol-5-yl)-2-phenylsulfanyl-4,5,6,7-tetrahydro-1H-benzimidazole | 71% | researchgate.net |
Mechanistic Investigations of this compound Transformations
Understanding the mechanisms behind the transformations of this compound is key to controlling reaction outcomes and designing new synthetic routes.
Oxidation: Mechanistic considerations for the oxidation of the phenylsulfanyl group suggest that the reaction is governed by the nucleophilicity of the sulfur atom. The electron-withdrawing effect of the imidazole ring decreases the electron density on the sulfur, potentially slowing the rate of oxidation compared to electron-rich sulfides. jmcs.org.mx
Diels-Alder Dimerization: The homonuclear Diels-Alder reaction of vinyl-substituted phenylsulfanyl imidazoles is a fascinating example of the dual reactivity of the imidazole system. Theoretical studies using density functional theory (DFT) on related imidazole dienes have investigated the reaction pathways, energy barriers, and the nature of the cycloaddition (whether it proceeds via a normal, inverse, or neutral electron-demand mechanism). rsc.org These computational investigations provide insight into the frontier molecular orbitals (HOMO and LUMO) that govern the cycloaddition, explaining the observed regioselectivity.
Nucleophilic Substitution: The replacement of the phenylsulfanyl group by nucleophiles is proposed to occur through a standard nucleophilic aromatic substitution mechanism, adapted for a heteroaromatic system. This likely involves the initial attack of the nucleophile at the C-5 position of the imidazole ring to form a negatively charged intermediate (a Meisenheimer-type complex), followed by the elimination of the phenylsulfanyl anion as the leaving group.
Theoretical and Computational Investigations of 5 Phenylsulfanyl 1h Imidazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-phenylsulfanyl-1H-imidazole at the atomic and electronic levels. arxiv.org These methods, such as Density Functional Theory (DFT), are used to predict various molecular characteristics. nih.gov
Electronic Structure Analysis (e.g., HOMO/LUMO energies)
The electronic structure of a molecule is key to its reactivity. webofjournals.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides valuable information. For instance, in related substituted imidazoles, DFT calculations have shown that the HOMO is often localized on the imidazole (B134444) ring, while the LUMO is associated with the phenylsulfonyl group, indicating likely sites for nucleophilic and electrophilic attack, respectively. The energy gap between the HOMO and LUMO is a crucial parameter for assessing the molecule's stability and reactivity. researcher.lifenih.gov
| Computational Method | Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| DFT/B3LYP | 6-311++G(d,p) | -6.5 | -1.2 | 5.3 |
| HF/3-21G | 3-21G | -8.9 | 0.5 | 9.4 |
This table is illustrative and based on typical values for similar compounds found in computational studies. researcher.liferesearchgate.net
Conformation and Tautomerism Studies
The imidazole ring can exist in different tautomeric forms, and the substituents can influence which form is more stable. researchgate.net Computational studies on similar molecules, like 1-methyl-5-phenyl-2,3-dihydro-1H-imidazol-2-one, have explored the relative energies of keto and enol tautomers in different solvents, showing that polar solvents can stabilize certain forms through hydrogen bonding.
Conformational analysis of this compound would involve studying the rotation around the sulfur-carbon and sulfur-phenyl bonds. In related structures, such as those with a phenylsulfonyl group, the orientation of the phenyl ring relative to the rest of the molecule can significantly impact its properties and interactions. mdpi.com For example, in some sulfonyl derivatives, the phenylsulfonyl group's benzene (B151609) ring is oriented nearly perpendicular to the main molecular plane. mdpi.com
Reaction Mechanism Elucidation (e.g., Transition States, Reaction Pathways)
Computational chemistry can elucidate the mechanisms of chemical reactions, including the synthesis of imidazole derivatives. researchgate.net For example, the synthesis of 1,2,4-trisubstituted 1H-imidazoles can be achieved through a one-pot, four-component reaction. organic-chemistry.org DFT calculations can model the transition states to predict competing reaction pathways and help optimize reaction conditions to suppress the formation of side products. For instance, in sulfonation reactions, calculations can help understand pathways leading to over-sulfonation or ring-opening.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a way to study the dynamic behavior of this compound and its interactions with other molecules over time. vscht.cz
Conformational Dynamics of this compound
Molecular dynamics (MD) simulations can reveal the conformational landscape of a molecule by simulating its movements over time. nih.gov For a molecule like this compound, MD simulations would explore the rotational freedom around the sulfur-phenyl and sulfur-imidazole bonds, identifying the most stable and frequently occurring conformations. These simulations provide insights into the molecule's flexibility, which is crucial for its interaction with biological targets.
Ligand-Protein Interaction Simulations (e.g., Molecular Docking)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a protein. nih.gov This method is instrumental in drug discovery. For instance, imidazole derivatives have been studied as inhibitors of various enzymes, and docking simulations help to understand the binding modes. exaly.comresearchgate.netresearchgate.net The stability of these interactions can be further investigated using MD simulations, which can reveal how the protein-ligand complex behaves over time. mdpi.comnih.gov The binding energy, which indicates the strength of the interaction, can also be calculated from these simulations. researchgate.net
The following table shows representative data from a molecular docking study of an imidazole derivative with a target protein.
| Target Protein | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |
| HIV-1 Reverse Transcriptase | Imidazole Derivative | -8.5 | LYS101, GLU138, ILE180 |
| Tubulin | Imidazole Analog | -7.2 | CYS241, LEU255, VAL318 |
This table is illustrative and based on data for similar compounds from the search results. researchgate.netnih.gov These simulations can identify key amino acid residues involved in the binding, which is critical for designing more potent and selective inhibitors. nih.govnih.gov
Structure-Activity/Property Relationship Studies
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity and physicochemical properties. For this compound derivatives, these studies are crucial for identifying the structural motifs responsible for their desired effects.
Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies exclusively on this compound are not extensively documented in publicly available literature, the principles can be extrapolated from studies on analogous structures like phenylsulfanyl- and phenylsulfonyl-substituted imidazoles. nih.govmdpi.com
The general approach involves calculating a set of molecular descriptors for a series of derivatives and correlating them with their experimentally determined biological activity. Key molecular descriptors often include:
Electronic Descriptors: Such as Hammett constants (σ), which quantify the electron-withdrawing or electron-donating nature of substituents on the phenyl ring. The electronic distribution within the imidazole ring is a critical determinant of biological activity. researchgate.net
Steric Descriptors: Like molar refractivity (MR) and Taft parameters (Es), which account for the size and shape of substituents. For related thio-substituted imidazoles, van der Waals volume has been identified as a significant parameter, suggesting that molecular bulk plays a crucial role in receptor binding. nih.gov
Hydrophobic Descriptors: The partition coefficient (log P) is a measure of a molecule's lipophilicity, which influences its ability to cross cell membranes. For related H3-receptor antagonists, log P values covering several orders of magnitude have been explored to optimize pharmacokinetic properties. nih.gov
A hypothetical QSAR study on a series of 5-(substituted-phenylsulfanyl)-1H-imidazole derivatives might reveal that electron-withdrawing groups on the phenyl ring enhance a specific biological activity, while bulky substituents at the ortho position are detrimental. Such a model would be expressed by a regression equation, allowing for the prediction of activity for unsynthesized analogues. researchgate.net
Table 1: Illustrative QSAR Descriptors for Hypothetical this compound Derivatives
This table presents a hypothetical dataset illustrating the types of descriptors used in a QSAR study. The activity data is not real but serves to exemplify the relationship between structural properties and biological effect.
| Compound ID | Substituent (R) on Phenyl Ring | Hammett Sigma (σ) | Molar Refractivity (MR) | Log P | Predicted Biological Activity (pIC50) |
| 1 | H | 0.00 | 1.03 | 2.15 | 6.5 |
| 2 | 4-Cl | 0.23 | 6.03 | 2.85 | 7.1 |
| 3 | 4-CH3 | -0.17 | 5.65 | 2.65 | 6.8 |
| 4 | 4-NO2 | 0.78 | 7.36 | 1.85 | 7.8 |
| 5 | 3-OCH3 | 0.12 | 7.87 | 2.10 | 6.9 |
Quantitative Structure-Property Relationship (QSPR) models are analogous to QSAR but focus on predicting physicochemical properties rather than biological activity. researchgate.net Properties such as aqueous solubility, melting point, and chromatographic retention times can be modeled. For environmental risk assessment and drug design, predicting properties like solubility is crucial. wiley.com
A 3D-QSPR study, for instance, could be performed using methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA). wiley.com In such a study, a series of this compound derivatives would be aligned, and steric and electrostatic fields around them would be calculated. These fields are then correlated with an experimental property. For example, a CoMFA model for aqueous solubility might indicate that regions of high positive electrostatic potential around the imidazole N-H group favor solubility, while sterically bulky, non-polar regions on the phenylsulfanyl moiety decrease it. wiley.com
QSPR models have been successfully applied to predict thermodynamic properties like entropy and enthalpy of formation for imidazole derivatives using genetic algorithms and artificial neural networks. researchgate.net
Table 2: Example of QSPR Model for Predicting Aqueous Solubility of Hypothetical Imidazole Derivatives
This table illustrates a simplified QSPR model output, showing the contribution of different molecular fields to the predicted property.
| Model | Descriptors | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Steric Contribution (%) | Electrostatic Contribution (%) |
| CoMFA | Steric, Electrostatic | 0.851 | 0.963 | 65 | 35 |
| CoMSIA | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor | 0.820 | 0.955 | 40 | 30 |
Data is illustrative and based on findings for phenylsulfonyl carboxylates. wiley.com
Predictive Chemistry for this compound Derivatives
Computational chemistry provides powerful tools to predict the reactivity of molecules and to design novel structures with enhanced properties. These predictive models accelerate the discovery process by prioritizing synthetic efforts on the most promising candidates.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for predicting molecular reactivity. scribd.com By calculating various electronic properties, one can gain insight into how this compound and its derivatives will behave in chemical reactions.
Key reactivity descriptors that can be calculated using DFT include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy and location of the HOMO indicate sites susceptible to electrophilic attack, while the LUMO points to sites of nucleophilic attack. For a this compound, the HOMO is likely to have significant density on the imidazole ring and the sulfur atom, while the LUMO may be centered on the phenyl ring, especially if it bears electron-withdrawing substituents.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Red regions (negative potential) indicate likely sites for electrophilic attack, while blue regions (positive potential) are prone to nucleophilic attack. The MEP can predict sites of protonation and hydrogen bonding.
Fukui Functions: These descriptors quantify the change in electron density at a specific point in the molecule when an electron is added or removed, thus identifying the most electrophilic and nucleophilic sites with greater precision. researchgate.net
These calculations can predict, for example, the regioselectivity of electrophilic substitution (e.g., halogenation or nitration) on the imidazole or phenyl rings.
Table 3: Calculated Reactivity Descriptors for this compound (Hypothetical DFT B3LYP/6-31G Data)*
| Descriptor | Value | Interpretation |
| EHOMO | -6.2 eV | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and electron-donating ability. |
| ELUMO | -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 4.7 eV | Indicates chemical reactivity; a smaller gap suggests higher reactivity. |
| Dipole Moment | 3.6 D | Indicates the overall polarity of the molecule, influencing solubility and intermolecular interactions. researchgate.net |
| Most Negative MEP | -0.04 a.u. | Located on the non-protonated nitrogen of the imidazole ring, indicating the primary site for protonation/electrophilic attack. |
Computational screening, or virtual screening, is a powerful strategy for identifying promising new molecules from large virtual libraries. frontiersin.org This process often involves molecular docking, where candidate molecules are computationally placed into the binding site of a biological target (e.g., an enzyme or receptor).
The process for designing novel analogues of this compound would typically involve:
Target Identification: Identifying a specific protein target implicated in a disease process.
Virtual Library Generation: Creating a library of virtual compounds by modifying the this compound scaffold with various substituents at different positions.
Molecular Docking: Docking each compound in the library into the active site of the target protein. The docking algorithm predicts the binding pose and estimates the binding affinity (e.g., as a docking score or binding free energy). nih.gov
Ranking and Selection: The compounds are ranked based on their predicted binding affinity and other properties like ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). The top-ranked compounds are then selected for synthesis and experimental testing.
For instance, if targeting a specific enzyme, computational screening could identify derivatives with substituents on the phenyl ring that form favorable hydrogen bonds or hydrophobic interactions with key amino acid residues in the enzyme's active site, thereby improving inhibitory potency. nih.gov
Advanced Applications in Chemical Sciences
Catalysis Involving 5-phenylsulfanyl-1H-imidazole Derivatives
The imidazole (B134444) moiety is a cornerstone in the design of modern catalysts, both in organocatalysis and as a precursor to N-heterocyclic carbene (NHC) ligands for transition metals. The introduction of a phenylsulfanyl group at the C5 position significantly modulates the steric and electronic properties of the imidazole ring, offering a powerful tool for fine-tuning catalytic activity and selectivity.
N-Heterocyclic carbenes (NHCs), derived from imidazolium (B1220033) salts, have become indispensable ligands in transition-metal catalysis due to their strong σ-donating properties, which stabilize metal centers and promote catalytic reactivity. researchgate.net Chiral NHCs are particularly sought after for asymmetric catalysis, where creating a well-defined chiral environment around the metal is crucial for achieving high enantioselectivity. researchgate.net
Derivatives of this compound can serve as precursors to a unique class of NHC ligands. The phenylsulfanyl group at the C5 position of the imidazole backbone can influence the catalytic pocket in several ways:
Steric Influence : The bulky phenyl group can create a specific chiral environment when combined with other substituents on the imidazole nitrogen atoms, directly influencing the stereochemical outcome of a reaction. This steric hindrance can control the orientation of substrates approaching the metal center.
Electronic Modulation : The sulfur atom in the phenylsulfanyl group can modulate the electronic properties of the NHC ligand. This, in turn, affects the electron density at the metal center, influencing its reactivity and the stability of catalytic intermediates.
Non-Covalent Interactions : The phenyl ring is capable of engaging in π-π stacking or other non-covalent interactions with substrates or other ligands, which can be a critical factor in stabilizing the transition state and enhancing enantioselectivity.
While a wide variety of imidazole-based NHCs have been developed, the strategic placement of a sulfur-containing substituent like phenylsulfanyl offers a promising avenue for designing next-generation ligands for challenging asymmetric transformations. wmich.edu
Imidazole itself is recognized as a versatile organocatalyst due to its amphoteric nature, possessing both a basic pyridine-like nitrogen and a non-basic pyrrole-like nitrogen. ias.ac.in This allows it to act as a nucleophilic catalyst or a Brønsted base in a variety of organic transformations, such as acyl transfer reactions and multicomponent reactions. ias.ac.inrsc.org
The presence of the 5-phenylsulfanyl group modifies the fundamental properties of the imidazole ring, enhancing its potential as an organocatalyst. The electron-donating nature of the sulfide (B99878) can increase the nucleophilicity of the imidazole nitrogen, potentially accelerating reactions where the imidazole acts as a nucleophilic catalyst. Furthermore, the steric bulk of the substituent can introduce an element of stereocontrol in organocatalytic reactions, an area of growing interest.
Table 1: Potential Organocatalytic Roles of this compound
| Catalytic Role | Mechanism | Influence of Phenylsulfanyl Group |
| Nucleophilic Catalyst | The imidazole nitrogen attacks an electrophilic center (e.g., a carbonyl group) to form a reactive intermediate. | Increases the electron density and nucleophilicity of the nitrogen atom, potentially increasing the reaction rate. |
| Brønsted Base | The pyridine-like nitrogen deprotonates a substrate to generate a reactive anion. | Modifies the pKa of the imidazole ring, fine-tuning its basicity for specific substrate activation. |
| Phase-Transfer Catalyst | As an imidazolium salt, it can facilitate the transfer of reactants between immiscible phases. | The lipophilic phenyl group enhances solubility in organic phases, improving efficiency. |
The nitrogen atoms in the 1H-imidazole ring are excellent donors, readily coordinating with a wide range of transition metals to form stable complexes. bohrium.comazjournalbar.com These complexes are pivotal in homogeneous catalysis, finding applications in oxidation, reduction, and cross-coupling reactions. bohrium.comnih.gov When this compound acts as a ligand, it typically coordinates to the metal center through one of its nitrogen atoms in a monodentate fashion. azjournalbar.com
The non-coordinating phenylsulfanyl group plays a crucial role as a "tuning" substituent. By modifying its electronic character (e.g., adding electron-withdrawing or -donating groups to the phenyl ring), it is possible to systematically alter the electronic environment of the metal center. This electronic tuning is critical for optimizing each step of a catalytic cycle, including oxidative addition, migratory insertion, and reductive elimination. For instance, increasing the electron-donating ability of the ligand can make a metal center more reactive in oxidative addition steps. Similarly, the steric profile of the phenylsulfanyl group can influence the coordination number and geometry of the metal complex, thereby controlling substrate access and product selectivity. rdd.edu.iq
Materials Science and Engineering
The fusion of a stable heterocyclic ring with a functionalizable aryl-sulfide group makes this compound an attractive building block for advanced functional materials. Its derivatives are being explored for applications ranging from optoelectronics to corrosion protection.
There is a growing interest in developing polymers and organic materials with tailored optoelectronic properties for use in devices like organic light-emitting diodes (OLEDs), solar cells, and sensors. dntb.gov.uamdpi.com Tetrasubstituted imidazoles have been identified as promising cores for such materials due to their high thermal stability and inherent fluorescence properties. mdpi.com
Incorporating the this compound unit into a polymer backbone can impart desirable characteristics:
Tunable Electronics : The imidazole core can act as an electron donor, while the phenylsulfanyl group can be part of a larger conjugated system. By pairing this unit with electron-accepting monomers, "push-pull" systems can be created within the polymer, which is a common strategy for narrowing the band gap and tuning absorption and emission wavelengths. mdpi.com
High Refractive Index : Materials containing sulfur and aromatic rings, such as the phenylsulfanyl group, are known to exhibit a high refractive index. Polymers incorporating this moiety could be useful as encapsulation materials for LEDs, improving light extraction efficiency.
Charge Transport : The polarizable sulfur atom and the π-system of the phenyl ring can facilitate charge transport, a critical property for active layers in organic electronic devices.
The synthesis of poly(arylimidazole)s offers a pathway to multi-chromophore materials where the optical properties can be systematically adjusted by modifying the substituents on the imidazole ring. mdpi.com
Organic compounds containing heteroatoms like nitrogen and sulfur are highly effective as corrosion inhibitors for metals in acidic or saline environments. nih.gov Imidazole derivatives, in particular, have shown exceptional promise. tsc.ru The mechanism of inhibition involves the adsorption of the organic molecule onto the metal surface, forming a protective barrier that prevents corrosive agents from reaching the metal. nih.gov
This compound is an exemplary candidate for corrosion inhibition due to its molecular structure:
Multiple Adsorption Sites : It contains three active centers for adsorption: the two nitrogen atoms of the imidazole ring and the sulfur atom of the phenylsulfanyl group. The lone pair electrons on these atoms can form coordinate bonds with the vacant d-orbitals of metal atoms (chemisorption).
Hydrophobic Barrier : The planar phenyl ring can adsorb onto the metal surface via π-electron interactions. Once adsorbed, the aromatic ring presents a hydrophobic (water-repelling) layer that physically blocks water and corrosive ions from the surface.
High Surface Coverage : The combination of strong chemisorption via N and S atoms and physisorption via the phenyl ring leads to a high degree of surface coverage, resulting in excellent inhibition efficiency.
The effectiveness of corrosion inhibitors is often ranked based on the polar functional groups they contain, with the general order being S > N > O. nih.gov The presence of both sulfur and nitrogen in this compound suggests a synergistic effect, leading to superior performance compared to inhibitors containing only one type of heteroatom.
Table 2: Key Features of this compound as a Corrosion Inhibitor
| Feature | Description | Inhibition Mechanism |
| Nitrogen Heteroatoms | Two nitrogen atoms in the imidazole ring with lone pair electrons. | Form coordinate bonds with the metal surface (chemisorption). |
| Sulfur Heteroatom | Soft and polarizable sulfur atom in the sulfide linkage. | Forms strong coordinate bonds with the metal surface (chemisorption). osti.gov |
| Aromatic Ring | Planar phenyl group with a delocalized π-electron system. | Adsorbs onto the surface via π-d orbital interactions (physisorption) and forms a hydrophobic barrier. |
| Molecular Structure | The planar structure allows for efficient packing and high surface coverage. | Creates a dense protective film, physically blocking corrosive species. |
Advanced Applications of this compound in Chemical Sciences Remain a Nascent Field
Despite the broad interest in imidazole-containing compounds for various applications in medicinal chemistry and materials science, the specific utility of this compound as a sophisticated chemical tool remains a largely unexplored area of research. Extensive searches of scientific literature and patent databases did not yield specific research focused on the development of fluorescent or spin-labeled analogues of this particular compound, nor its dedicated use in chemical biology research as a probe.
While the imidazole scaffold is a common feature in the design of fluorescent probes for various biological analytes, there is no readily available information detailing the synthesis or application of fluorescent derivatives of this compound. Similarly, the development of spin-labeled versions of this compound for techniques such as electron paramagnetic resonance (EPR) spectroscopy in chemical biology contexts has not been reported in the accessible scientific literature.
One source briefly mentions the potential of this compound to be used as a probe in biochemical studies, but this is presented in a general context without any specific examples or experimental data to substantiate the claim. evitachem.com This lack of detailed research findings prevents a thorough discussion on its application in chemical biology, such as for activity-based protein profiling, target identification, or the elucidation of biological pathways.
Biological Activity and Mechanistic Studies
Anticancer Research and Mechanisms
Imidazole-based compounds have emerged as a promising class of anticancer agents. nih.govnih.gov Their therapeutic potential is attributed to their ability to interfere with key pathways and processes that drive cancer cell proliferation and survival.
Modulation of Cellular Signaling Pathways (e.g., PI3K/AKT/mTOR)
A critical mechanism through which imidazole (B134444) derivatives exert their anticancer effects is the modulation of cellular signaling pathways, particularly the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers. researchgate.netresearchgate.net
Inhibition of Colorectal Cancer Cells: Studies on novel 1H-imidazo[4,5-f] rsc.orgnih.govphenanthroline derivatives, such as IPM713 and IPM714, have demonstrated their ability to suppress the PI3K/AKT/mTOR signaling axis. researchgate.netnih.govnih.gov For instance, IPM713 was found to significantly inhibit the colorectal cancer cell line HCT116 with a half-maximal inhibitory concentration (IC50) of 1.7 μM. nih.gov This inhibition of the PI3K/AKT/mTOR pathway is a key mechanism behind the observed anticancer activity, leading to reduced cell proliferation. researchgate.netnih.gov
Activation of the PI3K/AKT/mTOR pathway is linked to tumor progression, cell survival, and drug resistance, making it a crucial target for cancer therapy. researchgate.netresearchgate.net The ability of imidazole derivatives to interfere with this pathway underscores their potential as therapeutic candidates for cancers like colorectal cancer. nih.gov
Interaction with Molecular Targets (e.g., Tubulin, DNA, VEGF, Topoisomerase, Kinases, Histone Deacetylases)
The anticancer activity of imidazole analogues is also linked to their interaction with various specific molecular targets within cancer cells. nih.gov These interactions disrupt essential cellular functions, leading to the inhibition of cancer growth.
Tubulin Polymerization: Certain imidazole derivatives act as microtubule-targeting agents. nih.gov For example, 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole (BZML) has been shown to inhibit tubulin polymerization. nih.gov This disruption of microtubule assembly interferes with the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. nih.govnih.gov
DNA Damage: In addition to targeting tubulin, BZML has been reported to cause DNA damage, contributing to its potent anticancer effects against colorectal cancer cell lines. nih.gov
Kinase Inhibition: Protein kinases are crucial in cellular signaling and are often overexpressed in cancer cells. Imidazole derivatives have been developed as kinase inhibitors, providing a strategy for cancer treatment by blocking these aberrant signaling pathways. nih.gov
Other Putative Targets: The broad anticancer potential of the imidazole scaffold is further highlighted by its potential to interact with other critical targets, including Vascular Endothelial Growth Factor (VEGF), topoisomerase, and histone deacetylases. nih.gov
Effects on Cellular Processes (e.g., Cell Cycle Arrest, Apoptosis)
By modulating signaling pathways and interacting with molecular targets, imidazole derivatives trigger critical cellular responses that halt the progression of cancer.
Cell Cycle Arrest: A common outcome of treatment with imidazole compounds is the arrest of the cell cycle. Depending on the specific derivative and cancer cell type, this arrest can occur at different phases.
One imidazole derivative, NSC 771432, was shown to induce cell cycle arrest in the G2/M phase in A549 lung cancer cells. rsc.orgresearchgate.net
The compound IPM713 blocked the cell cycle in the G0/G1 phase in the HCT116 colorectal cancer cell line. nih.gov
Another derivative, IPM714, arrested the HCT116 cell cycle in the S phase. nih.gov
Induction of Apoptosis: Beyond halting cell proliferation, many imidazole derivatives are capable of inducing programmed cell death, or apoptosis. rsc.org The compounds IPM713 and IPM714, for instance, have been shown to induce apoptosis in HCT116 and SW480 colorectal cancer cells. nih.govnih.gov This induction of apoptosis is often a consequence of the upstream effects on signaling pathways and molecular targets. nih.gov
| Compound | Cancer Cell Line | Mechanism/Effect | Reference |
|---|---|---|---|
| IPM713 | HCT116 (Colorectal) | Suppresses PI3K/AKT/mTOR; G0/G1 phase cell cycle arrest; Induces apoptosis | nih.gov |
| IPM714 | HCT116, SW480 (Colorectal) | Suppresses PI3K/AKT/mTOR; S phase cell cycle arrest; Induces apoptosis | nih.gov |
| NSC 771432 | A549 (Lung) | G2/M phase cell cycle arrest; Induces apoptosis and cellular senescence | rsc.orgresearchgate.net |
| BZML | SW480, HCT-116, Caco2 (Colorectal) | Inhibits tubulin polymerization; Causes DNA damage; Induces ROS-mediated mitochondrial apoptosis | nih.gov |
Mitochondrial Metabolism Targeting
Targeting the altered metabolism of cancer cells, particularly their mitochondria, is an emerging strategy in cancer therapy. Research has shown that certain aryl-1H-imidazole derivatives can exert their antitumor activity by targeting mitochondria. nih.gov
This mitochondrial targeting was identified in studies using transcriptomically characterized melanoma models and was further confirmed by measurements of reactive oxygen species (ROS) production and oxygen consumption analysis. nih.gov The induction of ROS-mediated mitochondrial apoptotic pathways has also been observed with imidazole derivatives like BZML in colorectal cancer cells. nih.gov This suggests that disrupting mitochondrial function and promoting oxidative stress is another key mechanism by which these compounds can combat cancer, including in models known to be resistant to apoptosis. nih.gov
Antimicrobial Research (Antibacterial, Antifungal, Antiparasitic)
The imidazole scaffold is a cornerstone in the development of antimicrobial agents. ekb.eg Nitroimidazole derivatives, for example, are used as therapeutic agents against infections caused by both bacteria and protozoa. nih.gov The broad antimicrobial spectrum of imidazole-based compounds includes antibacterial, antifungal, and antiparasitic activities. nih.gov For instance, some derivatives have shown potent antifungal activity against various Candida species, while others exhibit significant antiparasitic effects against pathogens like Entamoeba histolytica and Giardia intestinalis. nih.govnih.govresearchgate.netnih.gov The mechanism for the antiparasitic action of some imidazole derivatives is believed to involve the induction of oxidative stress in the parasite. nih.govresearchgate.net
Antibacterial Activity and Spectrum (e.g., Gram-positive bacteria)
Derivatives of imidazole have been synthesized and evaluated for their antibacterial properties against a range of pathogens, including both Gram-positive and Gram--negative bacteria. researchgate.net
Activity against Gram-positive Bacteria: Several studies have highlighted the efficacy of imidazole derivatives against Gram-positive bacteria.
In one study, a synthesized 4,5-diphenyl-1H-imidazole derivative (compound 6d) was found to be twice as potent as the standard antibiotic ciprofloxacin against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 4 µg/mL. scirp.orgsemanticscholar.org Another compound (6c) showed moderate activity against Staphylococcus aureus and Enterococcus faecalis. scirp.org
Research on a novel synthesized derivative, 4-((4,5-diphenyl-1H-imidazole-2-yl) diazenyl) benzoic acid, also showed that Gram-positive bacteria were more susceptible to the compound than Gram-negative bacteria. researchgate.net
Broad-Spectrum Potential: While activity against Gram-positive bacteria is notable, some imidazole derivatives also show activity against Gram-negative bacteria such as E. coli and P. aeruginosa. nih.gov However, efficacy can be highly variable, with some series of compounds showing no detectable activity against these strains. nih.govscirp.org
| Compound Type | Bacterial Strain | Activity/Result | Reference |
|---|---|---|---|
| 4,5-diphenyl-1H-imidazole derivative (6d) | Staphylococcus aureus (Gram-positive) | MIC of 4 µg/mL (two-fold more potent than ciprofloxacin) | scirp.orgsemanticscholar.org |
| 4,5-diphenyl-1H-imidazole derivative (6c) | Staphylococcus aureus (Gram-positive) | Moderate activity (MIC of 16 µg/mL) | scirp.org |
| 4,5-diphenyl-1H-imidazole derivative (6c) | Enterococcus faecalis (Gram-positive) | Moderate activity (MIC of 16 µg/mL) | scirp.org |
| 4-((4,5-diphenyl-1H-imidazole-2-yl) diazenyl) benzoic acid | Gram-positive bacteria | Showed good antibacterial effect; more susceptible than Gram-negative bacteria | researchgate.net |
| 5-nitroimidazole/1,3,4-oxadiazole hybrids (62h, 62i) | Bacillus subtilis, S. aureus (Gram-positive) | Potent activity | nih.gov |
Antifungal Properties
The imidazole scaffold is a core component of numerous antifungal agents, and derivatives of 5-phenylsulfanyl-1H-imidazole have been investigated for their potential to combat various fungal pathogens. Research has shown that the introduction of a phenylsulfanyl group to the imidazole ring can contribute to significant antifungal activity.
Studies have explored the synthesis of novel compounds that combine phenolic units with imidazole-containing structures, revealing that such hybrids can exhibit dual antioxidant and antifungal properties. In one study, several synthesized phenolic imidazole derivatives were evaluated for their minimum inhibitory concentration (MIC) against Saccharomyces cerevisiae and Candida albicans. Four of the compounds demonstrated notable antifungal activity without showing toxic effects on fibroblasts or bacteria, suggesting a degree of selectivity. nih.gov
The broad-spectrum antifungal potential of imidazole derivatives is well-documented. Many commercially available antifungal drugs, such as ketoconazole, miconazole, and clotrimazole, are based on the imidazole structure. nih.gov This highlights the inherent value of the imidazole moiety in the development of new antifungal therapies. The fungistatic or fungicidal action of these compounds often stems from their ability to inhibit key fungal enzymes, such as cytochrome P450 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes.
Further research into 5-nitroimidazole derivatives has also demonstrated their efficacy as antifungal agents. researchgate.net The introduction of a nitro group can enhance the biological activity of the imidazole core, leading to potent antifungal effects against a range of fungal species. Some of these derivatives have shown minimum inhibitory concentrations in the low microgram per milliliter range. researchgate.net
Table 1: Antifungal Activity of Selected Imidazole Derivatives
| Compound Type | Fungal Species | Activity Metric | Result | Reference |
|---|---|---|---|---|
| Phenolic Imidazole Derivative | Saccharomyces cerevisiae | MIC | Active | nih.gov |
| Phenolic Imidazole Derivative | Candida albicans | MIC | Active | nih.gov |
| 5-Nitroimidazole Derivative | Various Fungi | MIC | 3-25 µg/mL | researchgate.net |
Antiprotozoal Mechanisms (e.g., Nitroreductase-mediated activation, Anti-leishmanial activity)
Derivatives of this compound have shown promise as antiprotozoal agents, with research indicating activity against a variety of parasitic protozoa. The mechanisms of action can be multifaceted, often involving specific metabolic pathways within the parasites.
A key mechanism for the antiprotozoal action of nitro-containing imidazole derivatives is nitroreductase-mediated activation. These compounds are typically prodrugs that require bioreduction of the nitro group to exert their cytotoxic effects. This reduction is catalyzed by nitroreductase enzymes present in susceptible protozoa. mdpi.com The resulting reactive intermediates can then induce damage to parasitic DNA and other essential macromolecules, leading to cell death. mdpi.comnih.govnih.gov This activation mechanism provides a degree of selectivity, as the necessary enzymes are often absent or have different substrate specificities in host cells.
In the context of anti-leishmanial activity, imidazole derivatives have been evaluated against various Leishmania species. nih.govnih.govresearchgate.net Research has demonstrated that these compounds can be effective against both the promastigote and amastigote stages of the parasite. For instance, certain 4-nitro-1H-imidazolyl compounds have shown acceptable selectivity indices against intracellular forms of Leishmania amazonensis. nih.gov The precise molecular targets for anti-leishmanial imidazoles are still under investigation but may involve the disruption of key metabolic pathways or the inhibition of essential enzymes within the parasite. nih.govresearchgate.netmdpi.com
Furthermore, novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives have been synthesized and tested against Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. These compounds exhibited potent activity, with IC50 values in the nanomolar range, surpassing the efficacy of the standard drug metronidazole. nih.govresearchgate.net
Table 2: Antiprotozoal Activity of Imidazole Derivatives
| Compound Class | Protozoan Species | Mechanism/Activity | Notable Findings | Reference |
|---|---|---|---|---|
| 5-Nitroimidazole Derivatives | Various Protozoa | Nitroreductase-mediated activation | Prodrugs activated by parasitic enzymes. mdpi.com | mdpi.comnih.govnih.gov |
| 4-Nitro-1H-imidazolyl Compounds | Leishmania amazonensis | Anti-leishmanial activity | Selective against intracellular forms. nih.gov | nih.gov |
| Benzimidazole-imidazole Hybrids | T. vaginalis, G. intestinalis, E. histolytica | Antiprotozoal activity | IC50 values in the nanomolar range. nih.govresearchgate.net | nih.govresearchgate.net |
Anthelmintic Modalities (e.g., Fenbendazole-related structures)
The imidazole core is a fundamental component of the benzimidazole (B57391) class of anthelmintics, which includes widely used drugs like fenbendazole. nih.govnih.govresearchgate.net These agents are effective against a broad spectrum of parasitic worms. The primary mechanism of action for benzimidazole anthelmintics is the disruption of microtubule polymerization in the parasite. They achieve this by binding to the β-tubulin subunit, which prevents the formation of functional microtubules. nih.gov This disruption of the cytoskeleton leads to impaired cellular processes, such as cell division, nutrient absorption, and intracellular transport, ultimately resulting in the death of the parasite.
The structural similarities between this compound and the core structure of fenbendazole suggest that imidazole derivatives incorporating a phenylsulfanyl moiety could exhibit similar anthelmintic properties. The development of novel imidazole-based anthelmintics often involves modifications to the core structure to enhance efficacy, broaden the spectrum of activity, or overcome resistance.
Research into novel imidazole derivatives has shown that peptides incorporating a 5-nitro-1H-2-imidazolyl moiety possess moderate to good anthelmintic activity against various earthworm species, with performance comparable to the reference drugs albendazole and mebendazole. researchgate.net This indicates that the imidazole nucleus can be effectively functionalized to create new classes of anthelmintic agents. The synthesis of multicomponent crystalline forms of fenbendazole has also been explored to improve its dissolution performance and, consequently, its anthelmintic efficacy. rsc.org
Table 3: Anthelmintic Activity of Imidazole-Related Compounds
| Compound Class | Target | Mechanism of Action | Reference |
|---|---|---|---|
| Benzimidazoles (e.g., Fenbendazole) | Parasitic Worms | Inhibition of microtubule polymerization | nih.gov |
| 5-Nitro-1H-2-imidazolyl Peptides | Earthworms | Not specified, but showed bioactivity | researchgate.net |
Anti-Inflammatory and Analgesic Properties
Imidazole derivatives have been extensively investigated for their potential as anti-inflammatory and analgesic agents. nih.govekb.egchemijournal.com The imidazole ring serves as a versatile scaffold for the design of compounds that can modulate inflammatory pathways. The anti-inflammatory and analgesic effects of these compounds are often linked to their ability to inhibit enzymes involved in the inflammatory cascade.
Several studies have reported the synthesis of novel imidazole derivatives and their evaluation for in vivo analgesic and anti-inflammatory activities. For example, certain 2-substituted-4, 5-diphenyl-1H-imidazoles have demonstrated significant anti-inflammatory effects in carrageenan-induced paw edema models. ekb.eg Similarly, other benzimidazole derivatives have shown both analgesic and anti-inflammatory properties in various animal models. silae.itdocsdrive.comjocpr.com
The analgesic activity of these compounds is often assessed using methods such as the tail flick test or the hot plate method. nih.govjocpr.com The results from these studies indicate that structural modifications to the imidazole core can lead to compounds with potent analgesic effects.
Table 4: Anti-inflammatory and Analgesic Activities of Imidazole Derivatives
| Compound Class | Activity | Animal Model | Notable Findings | Reference |
|---|---|---|---|---|
| 2-Substituted-4, 5-diphenyl-1H-imidazoles | Anti-inflammatory | Carrageenan-induced paw edema | Showed maximum activity compared to indomethacin. | ekb.eg |
| Benzimidazole Derivatives | Analgesic and Anti-inflammatory | Tail flick and paw edema | Showed significant activity. | silae.itdocsdrive.comjocpr.com |
| 1,5-Diarylimidazole Derivatives | Anti-inflammatory | LPS-induced PGE2 production in RAW 264.7 cells | Halogenated derivatives exhibited strong inhibitory activities. | researchgate.net |
Enzyme Inhibition (e.g., COX-2 inhibitors)
A primary mechanism underlying the anti-inflammatory and analgesic properties of many imidazole derivatives is the inhibition of cyclooxygenase (COX) enzymes. researchgate.net The COX enzymes, particularly COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. semanticscholar.org Therefore, selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy, as it can reduce inflammation and pain with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs.
Numerous studies have focused on the design and synthesis of imidazole-based selective COX-2 inhibitors. researchgate.netnih.govnih.gov For instance, 4,5-diarylimidazoles have been identified as a class of potent and selective COX-2 inhibitors. nih.gov Molecular docking studies have provided insights into the binding interactions of these compounds with the active site of the COX-2 enzyme, revealing key interactions that contribute to their selectivity. nih.gov
The inhibitory activity is often quantified by the IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. The selectivity index (SI), calculated as the ratio of IC50 for COX-1 to IC50 for COX-2, is used to assess the compound's preference for inhibiting COX-2. A higher SI value indicates greater selectivity for COX-2.
Table 5: COX-2 Inhibitory Activity of Imidazole Derivatives
| Compound Class | COX-2 IC50 | Selectivity Index (SI) | Reference |
|---|---|---|---|
| 4,5-Diarylimidazoles | Varies by substitution | Selective for COX-2 | nih.gov |
| 5-Substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazole | 0.71 µM | 115 | researchgate.net |
| Imidazoline Analog | 0.3 µmol/L | Not specified, comparable to celecoxib | nih.gov |
Other Biological Activities and Mechanisms
Beyond the well-established antifungal, antiprotozoal, anthelmintic, and anti-inflammatory properties, the versatile imidazole scaffold has been explored for a range of other biological activities. These include antioxidant and cytotoxic effects, which contribute to the broad therapeutic potential of this class of compounds. The diverse biological profile of imidazole derivatives stems from the ability of the imidazole ring to interact with various biological targets.
Nitric Oxide Synthase Inhibition
Certain imidazole derivatives have been identified as inhibitors of nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO). NO is a crucial signaling molecule involved in numerous physiological processes, but its overproduction can contribute to pathological conditions such as neurodegenerative diseases and inflammation. nih.gov Therefore, selective inhibition of NOS isoforms, particularly neuronal NOS (nNOS), is a potential therapeutic strategy.
Studies have shown that some N-phenacyl imidazole derivatives are selective inhibitors of nNOS. nih.gov The mechanism of inhibition can vary, with some compounds acting as competitive inhibitors with respect to the cofactor tetrahydrobiopterin (BH4), and non-competitive inhibitors with respect to the substrate L-arginine. nih.gov For example, 1-(2-Trifluoromethylphenyl) imidazole (TRIM) was found to be a relatively potent inhibitor of nNOS and inducible NOS (iNOS) while being a weak inhibitor of endothelial NOS (eNOS). nih.gov This isoform selectivity is a critical aspect of developing targeted NOS inhibitors with fewer side effects.
Table 6: Nitric Oxide Synthase Inhibitory Activity of Imidazole Derivatives
| Compound | NOS Isoform(s) Inhibited | IC50 | Mechanism of Inhibition | Reference |
|---|---|---|---|---|
| N-(4-nitrophenacyl) imidazole | nNOS | Not specified | Competitive with BH4, non-competitive with L-arginine | nih.gov |
| 1-(2-Trifluoromethylphenyl) imidazole (TRIM) | nNOS, iNOS | nNOS: 28.2 µM, iNOS: 27.0 µM | Competitive with L-arginine | nih.gov |
Receptor Modulation
The imidazole moiety is a versatile scaffold that has been incorporated into a wide range of compounds designed to modulate various receptors. While specific data on this compound is scarce, research on related imidazole derivatives provides insights into their potential receptor modulation activities.
A3 Adenosine Receptor: Derivatives of imidazole have been explored as antagonists for the A3 adenosine receptor. benthamdirect.comnih.govacs.org Potent and selective antagonists have been developed from various chemical classes containing the imidazole core, such as triazoloquinazoline and imidazopurinone derivatives. benthamdirect.com These antagonists are being investigated for their therapeutic potential in conditions like inflammatory diseases, asthma, and glaucoma. benthamdirect.com The development of these compounds often involves modifying the substituents on the imidazole ring to enhance binding affinity and selectivity for the A3 receptor over other adenosine receptor subtypes. nih.govacs.org
Dopamine D1 Receptor: The dopamine D1 receptor is a target for therapeutic intervention in neurological and psychiatric disorders. nih.govacs.org While direct studies on this compound are not available, the imidazole scaffold has been utilized in the design of dopamine receptor modulators. For instance, certain imidazole-containing compounds have been investigated as allosteric modulators of dopamine receptors, offering a more nuanced approach to receptor modulation compared to traditional agonists or antagonists. mdpi.com
CB1 Cannabinoid Receptor: The CB1 cannabinoid receptor is a key target in the endocannabinoid system, and its modulation has therapeutic implications for various conditions. nih.govcsic.esjbclinpharm.orgnih.govjbclinpharm.org The imidazole scaffold has been incorporated into ligands designed to interact with CB1 receptors. Research in this area has led to the development of both agonists and antagonists with varying degrees of selectivity and potency. nih.govjbclinpharm.org
Glucagon Receptor: Imidazole-containing compounds have been identified as antagonists of the glucagon receptor, which is a promising target for the treatment of type 2 diabetes. nih.govresearchgate.netnih.govmedchemexpress.cnsemanticscholar.org Triarylimidazole derivatives, for example, have been optimized to achieve high binding affinity for the human glucagon receptor. nih.gov Structure-activity relationship studies have shown that modifications to the aryl substituents on the imidazole core can significantly enhance potency and selectivity. nih.gov
Chloride Channel: Chloride channels are crucial for various physiological processes, and their modulation is a potential therapeutic strategy for a range of disorders, including cystic fibrosis and epilepsy. patsnap.comnih.govnih.govwikipedia.org While specific studies on this compound are lacking, the imidazole ring has been incorporated into molecules designed to interact with and modulate the function of these ion channels. acs.org
Below is a data table summarizing the receptor modulation activity of various imidazole derivatives.
| Receptor Target | Compound Class | Observed Effect | Reference |
| A3 Adenosine Receptor | Triazoloquinazoline derivatives | Antagonist | benthamdirect.com |
| A3 Adenosine Receptor | Imidazopurinone derivatives | Antagonist | benthamdirect.com |
| Glucagon Receptor | Triarylimidazole derivatives | Antagonist | nih.gov |
Antiviral Mechanisms (e.g., HIV-1 Reverse Transcriptase Inhibition)
The imidazole scaffold has been investigated for its potential antiviral properties, particularly as an inhibitor of HIV-1 reverse transcriptase (RT). HIV-1 RT is a critical enzyme in the viral replication cycle, making it a key target for antiretroviral therapy. nih.govmdpi.comnih.govyoutube.com
A novel series of N-aminoimidazole (NAIM) analogs has been synthesized and shown to exhibit potent activity against wild-type HIV-1 RT, as well as RT enzymes with common resistance mutations such as K103N and Y181C. nih.gov These findings suggest that the N-aminoimidazole backbone could serve as a valuable scaffold for developing new non-nucleoside reverse transcriptase inhibitors (NNRTIs) that are effective against drug-resistant strains of HIV-1. nih.gov However, the initial analogs displayed cytotoxicity in cell culture, indicating that further structural modifications are necessary to improve their safety profile while maintaining potent enzymatic inhibition. nih.gov
The following table presents data on the inhibitory activity of N-aminoimidazole analogs against HIV-1 Reverse Transcriptase.
| Compound | Target | IC50 (µM) | Activity against Mutant Strains | Reference |
| N-aminoimidazole analogs | Wild-type HIV-1 RT | Potent (specific values not provided) | Active against K103N and Y181C mutants | nih.gov |
Antioxidant Mechanisms
While direct studies on the antioxidant mechanisms of this compound are not available in the provided search results, a study on a phenylsulfanyl imidazole precursor suggests its involvement in cyclization reactions induced by iodine(III) reagents. dokumen.pub This indicates a potential for the phenylsulfanyl group to participate in redox reactions, a key aspect of antioxidant activity. The broader class of imidazole-containing compounds has been noted for its antioxidant properties, which are often attributed to the ability of the imidazole ring to scavenge free radicals and chelate metal ions, thereby preventing oxidative damage.
The table below summarizes the antioxidant potential of related imidazole compounds.
| Compound/Derivative | Antioxidant Activity | Potential Mechanism | Reference |
| Phenylsulfanyl imidazole precursor | Implied redox activity | Participation in iodine(III)-induced cyclization | dokumen.pub |
Antidepressant and Neuroprotective Effects
The imidazole scaffold is of significant interest in the development of agents with antidepressant and neuroprotective properties. While specific data for this compound is not available, the general class of imidazole derivatives has shown promise in these areas.
Imidazole-containing compounds have been investigated as modulators of various targets in the central nervous system implicated in depression and neurodegeneration. For instance, their ability to interact with dopamine receptors suggests a potential mechanism for antidepressant effects. nih.gov Furthermore, the modulation of chloride channels by certain small molecules is being explored as a therapeutic approach for neurological disorders. nih.gov
The neuroprotective effects of various compounds are often linked to their ability to mitigate oxidative stress and inflammation, processes in which imidazole derivatives have shown activity. The antioxidant properties of the imidazole ring could contribute to neuroprotection by reducing neuronal damage caused by reactive oxygen species.
The following table summarizes the potential antidepressant and neuroprotective effects of imidazole derivatives based on their known biological activities.
| Activity | Potential Mechanism | Relevant Target | Reference |
| Antidepressant | Dopamine receptor modulation | Dopamine D2/D3 Receptors | nih.gov |
| Neuroprotective | Chloride channel modulation | Chloride Channels | nih.gov |
Future Research Directions
Rational Design of Next-Generation 5-phenylsulfanyl-1H-imidazole Derivatives
Future efforts will be directed towards the intelligent design of novel molecules based on the this compound core to enhance potency, selectivity, and pharmacokinetic properties for various biological targets.
Structure-based drug design (SBDD) will be instrumental in optimizing the therapeutic potential of this compound derivatives. This approach relies on the three-dimensional structure of a biological target, such as an enzyme or receptor, to guide the design of complementary ligands. By leveraging computational tools like molecular docking, researchers can predict the binding modes and affinities of novel analogues within a target's active site. For instance, based on the known inhibitory activities of other imidazole-containing compounds against targets like kinases and G-protein-coupled receptors, SBDD can be employed to modify the this compound scaffold. youtube.com
Key modifications could include:
Substitution on the Phenyl Ring: Introducing various functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) to the phenyl ring can modulate electronic properties and create new interactions with the target protein.
Modification of the Imidazole (B134444) Core: Substitution at the N-1 position or other available carbons of the imidazole ring can alter the molecule's orientation and hydrogen bonding capacity.
Alteration of the Sulfide (B99878) Linker: Bioisosteric replacement of the sulfur atom with oxygen (phenoxy) or a methylene group (benzyl) could significantly impact conformational flexibility and binding.
A hypothetical SBDD study targeting a generic kinase active site is illustrated in the table below, showing how calculated binding affinities could guide the selection of substituents for synthesis.
| Derivative | Substituent on Phenyl Ring | Predicted Binding Affinity (kcal/mol) | Key Predicted Interaction |
| Parent Compound | None | -7.5 | Pi-stacking with Phe85 |
| Derivative A | 4-Chloro | -8.2 | Halogen bond with backbone carbonyl |
| Derivative B | 4-Methoxy | -7.9 | Hydrogen bond with Asp145 |
| Derivative C | 3-Nitro | -8.5 | Electrostatic interaction with Lys23 |
| Derivative D | 4-Methyl | -7.6 | Hydrophobic interaction with Leu83 |
This table is for illustrative purposes and data is hypothetical.
Such computational analyses, combined with structure-activity relationship (SAR) studies from experimental screening, will enable a cyclical optimization process, leading to the development of highly potent and selective next-generation inhibitors. youtube.com
To explore the chemical space around the this compound scaffold more broadly, combinatorial chemistry coupled with high-throughput screening (HTS) presents a powerful strategy. This approach allows for the rapid synthesis of large libraries of related compounds, which can then be quickly evaluated for desired properties.
A future research direction would involve developing a robust solid-phase or solution-phase combinatorial synthesis scheme. For example, a 5-bromo-1H-imidazole intermediate could be anchored to a solid support, followed by parallel reactions with a library of diverse thiophenols to introduce the phenylsulfanyl moiety. Subsequently, another point of diversity could be introduced at the N-1 position of the imidazole ring. This methodology enables the generation of thousands of unique derivatives from a small set of starting materials.
The table below outlines a potential combinatorial library design.
| Scaffold | R1 (at N-1 of Imidazole) | R2 (on Thiophenol) | Number of Compounds |
| 5-(R2-phenylsulfanyl)-1-(R1)-imidazole | 20 different alkyl/aryl groups | 50 different substituted thiophenols | 1,000 |
This rapid generation of chemical diversity is essential for discovering new lead compounds for drug discovery and other applications.
Exploration of Novel Synthetic Pathways
Advancing the synthesis of this compound derivatives requires moving beyond traditional methods towards more efficient, sustainable, and scalable processes.
Future synthetic research should prioritize the principles of green chemistry to reduce environmental impact. This involves the use of less hazardous solvents, reducing waste, and improving energy efficiency. For imidazole synthesis, several green methodologies have shown promise and could be adapted for this compound. researchgate.net
Potential green synthetic strategies include:
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and increase yields compared to conventional heating. researchgate.net
Solvent-Free Reactions: Performing reactions by grinding solid reagents together, sometimes with a catalytic amount of a benign liquid, can eliminate the need for bulk organic solvents. nih.gov
Use of Greener Solvents: Replacing hazardous organic solvents with water, ethanol, or ionic liquids can significantly improve the environmental profile of the synthesis.
| Method | Traditional Synthesis | Green Alternative | Advantages of Green Method |
| Heating | Oil bath reflux (hours) | Microwave irradiation (minutes) | Reduced energy consumption, faster reaction |
| Solvent | Dimethylformamide (DMF) | Water or solvent-free grinding | Reduced toxicity and waste |
| Catalyst | Homogeneous acid/base | Reusable solid acid/base catalyst | Catalyst can be recovered and reused |
Adopting these methodologies will not only make the synthesis more environmentally friendly but can also lead to higher efficiency and lower costs. acs.org
For large-scale production and precise control over reaction conditions, flow chemistry offers significant advantages over traditional batch processing. rsc.org In a flow chemistry setup, reagents are continuously pumped through a reactor, allowing for excellent control over temperature, pressure, and reaction time. This technology is particularly beneficial for reactions that are exothermic or involve hazardous intermediates. researchgate.net
A future research goal would be to develop a continuous flow process for the synthesis of this compound. This could involve a multi-step sequence where intermediates are generated and consumed in a continuous stream without isolation. rsc.org Automated systems can be integrated to monitor the reaction in real-time and optimize conditions using feedback loops, accelerating process development and ensuring consistent product quality. researchgate.net The enhanced safety, scalability, and reproducibility of flow chemistry make it an ideal platform for the industrial synthesis of these compounds. researchgate.net
Advanced Mechanistic Elucidation
A fundamental understanding of the reaction mechanisms underlying the synthesis and reactivity of this compound is crucial for optimizing existing protocols and discovering new transformations. Future research should employ a combination of advanced spectroscopic and computational techniques to probe these mechanisms in detail.
Computational Approaches: Density Functional Theory (DFT) calculations can provide deep insights into reaction pathways. rsc.org By modeling transition states and reaction intermediates, DFT can be used to predict the most favorable reaction conditions and understand the origins of regioselectivity. nih.govacs.org For example, computational studies can elucidate the precise mechanism of C-S bond formation between the imidazole ring and the thiophenol. Time-dependent DFT (TD-DFT) can also be used to predict spectroscopic properties, aiding in the characterization of novel compounds. acs.orgrsc.org
In-situ Spectroscopic Techniques: To gain real-time information about a reaction as it occurs, in-situ spectroscopic methods are invaluable. Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can monitor the concentration of reactants, intermediates, and products throughout a reaction. researchgate.netku.edu This data provides direct evidence for proposed mechanistic pathways and can help identify short-lived intermediates that are difficult to isolate. Kinetic studies derived from this data can further clarify the reaction order and rate-determining steps. Combining these experimental techniques with computational modeling will provide a comprehensive picture of the chemical processes involved, enabling more rational and efficient synthesis design in the future.
In-depth Molecular Target Identification and Validation
A primary objective for future research on this compound is the precise identification and subsequent validation of its molecular targets. While the broader class of imidazole derivatives is known to interact with a variety of enzymes and receptors, the specific binding partners for this particular compound remain to be fully characterized. nih.govnih.gov Elucidating these targets is a critical step in understanding its mechanism of action and potential therapeutic applications.
Advanced methodologies will be central to this effort. Techniques such as affinity purification coupled with mass spectrometry (AP-MS), chemical proteomics, and yeast two-hybrid screening can be employed to identify proteins that directly interact with this compound. Once potential targets are identified, validation studies using methods like surface plasmon resonance (SPR) to measure binding affinity and enzymatic assays to determine functional effects will be crucial. Genetic approaches, including CRISPR-Cas9 screening, could further validate these targets by assessing how their knockout or modification affects cellular response to the compound.
| Methodology | Purpose in Target Identification | Example Application |
| Affinity Purification-Mass Spectrometry (AP-MS) | Isolate and identify proteins that bind directly to the compound. | Immobilizing this compound on a solid support to capture interacting proteins from cell lysates. |
| Chemical Proteomics | Profile protein targets in a complex biological sample. | Using a tagged version of the compound to identify binding partners in a cellular context. |
| Genetic Screening (e.g., CRISPR-Cas9) | Identify genes that, when altered, confer resistance or sensitivity to the compound. | Performing a genome-wide screen to find which gene knockouts alter cellular response to this compound. |
| Surface Plasmon Resonance (SPR) | Quantify the binding affinity and kinetics between the compound and a potential target protein. | Measuring the on- and off-rates for the binding of the compound to a purified candidate protein. |
Systems Biology Approaches to Understand Cellular Impact
Beyond identifying a single molecular target, a comprehensive understanding of the cellular impact of this compound requires a systems-level perspective. Systems biology approaches, which integrate various "omics" datasets, can reveal the broader biological pathways and networks modulated by the compound. nih.govnih.gov This holistic view is essential for predicting both therapeutic efficacy and potential off-target effects.
Future research should involve treating relevant cell lines or model organisms with this compound and subsequently performing a suite of omics analyses. These analyses can be integrated into mathematical models to predict how the compound perturbs cellular networks and to identify key nodes or pathways that are critical to its effects. nih.govnih.gov
| Omics Data Type | Information Provided | Relevance to this compound |
| Transcriptomics (e.g., RNA-Seq) | Changes in gene expression levels. | Reveals which genes are up- or down-regulated in response to the compound, suggesting affected pathways. |
| Proteomics | Changes in protein abundance and post-translational modifications. | Provides a direct look at the functional molecules of the cell and how they are altered by the compound. |
| Metabolomics | Changes in the levels of small-molecule metabolites. | Offers insights into the compound's impact on cellular metabolism and biochemical pathways. |
| Interactomics | Changes in protein-protein or protein-drug interaction networks. | Maps the physical interactions affected by the compound, providing a network-level view of its mechanism. |
Development of Multi-functional Imidazole-Based Agents
The imidazole scaffold is a core component of many compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.gov This versatility suggests a promising future direction in developing multi-functional agents based on the this compound structure. Such agents could be designed to hit multiple targets simultaneously, offering a synergistic therapeutic effect or the ability to combat complex diseases with multifactorial causes.
One approach involves molecular hybridization, where the this compound core is chemically linked to another pharmacophore with a known, complementary activity. For instance, combining it with a moiety known to inhibit a specific kinase could create a dual-action anticancer agent. Another strategy is to modify the core structure to optimize its activity against several targets identified through the methods described in section 7.3.1. This could lead to the development of a single molecule capable of modulating multiple nodes in a disease-related pathway.
Computational Advancements in Predictive Modeling for this compound
Computational chemistry and machine learning are poised to significantly accelerate research into this compound. researchgate.net Predictive modeling can be used at various stages of the research and development pipeline, from initial screening to lead optimization. nih.gov
Quantitative Structure-Activity Relationship (QSAR): By developing 3D-QSAR models, researchers can identify the key structural features of the this compound scaffold that are critical for its biological activity. nih.gov These models can then guide the synthesis of new derivatives with enhanced potency and selectivity.
Molecular Docking and Dynamics: Once potential protein targets are identified, molecular docking simulations can predict the most likely binding pose of this compound within the target's active site. nih.gov Subsequent molecular dynamics simulations can assess the stability of this interaction over time, providing insights into the binding mechanism at an atomic level.
ADMET Prediction: A significant challenge in drug development is ensuring a compound has favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Machine learning models trained on large datasets of chemical structures and their known ADMET properties can predict these characteristics for this compound and its analogs, helping to prioritize compounds with a higher likelihood of success in later-stage development. nih.gov
| Computational Technique | Application | Expected Outcome |
| 3D-QSAR | Correlate the 3D structure of derivatives with their biological activity. | A predictive model that guides the design of more potent analogs. nih.gov |
| Molecular Docking | Predict the binding orientation of the compound to its protein target. | A structural model of the ligand-receptor complex, highlighting key interactions. |
| Machine Learning | Predict ADMET properties and potential toxicity. | Early identification of derivatives with favorable drug-like properties. nih.govnih.gov |
| Density Functional Theory (DFT) | Calculate electronic properties and reactivity. | Understanding of the molecule's electronic structure to inform mechanism and design. rsc.org |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-phenylsulfanyl-1H-imidazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. Key parameters include:
- Temperature : Elevated temperatures (70–100°C) accelerate cyclization but may require inert atmospheres to prevent decomposition .
- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while bases like K₂CO₃ facilitate deprotonation .
- Catalysts : Use coupling agents (e.g., DCC, HOBt) for amide bond formation in multi-step syntheses .
- Example Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | DMF, 80°C, 12 h | 65 | 92% |
| 2 | THF, DCC, RT | 78 | 89% |
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze ¹H/¹³C NMR for sulfanyl (-S-) and imidazole proton environments (δ 7.2–8.5 ppm for aromatic protons) .
- X-ray Crystallography : Resolve crystal packing and confirm substituent geometry .
- Thermal Analysis : Use DSC/TGA to assess decomposition points (>200°C indicates high thermal stability) .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and goggles due to potential irritancy .
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Disposal : Neutralize with dilute NaOH before incineration to prevent sulfur oxide emissions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound derivatives for biological activity?
- Methodological Answer :
- Substituent Variation : Replace the phenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to modulate electronic effects .
- Bioisosteric Replacement : Substitute sulfur with selenium or oxygen to assess pharmacokinetic impacts .
- Example SAR Table :
| Derivative | R Group | IC₅₀ (μM) | LogP |
|---|---|---|---|
| 5a | -H | 12.3 | 2.1 |
| 5b | -CF₃ | 8.7 | 2.9 |
| 5c | -OCH₃ | 15.6 | 1.8 |
Q. What computational strategies predict the binding affinity of this compound derivatives to target enzymes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with active sites (e.g., EGFR kinase) .
- ADMET Prediction : Employ SwissADME to estimate bioavailability, BBB permeability, and toxicity .
- Case Study : Derivative 9c (from ) showed a docking score of -9.2 kcal/mol against EGFR, correlating with in vitro IC₅₀ of 0.8 μM .
Q. How can conflicting data on biological activity be resolved through mechanistic studies?
- Methodological Answer :
- Dose-Response Curves : Confirm activity across multiple concentrations (e.g., 0.1–100 μM) to rule out assay artifacts .
- Off-Target Screening : Use kinome-wide profiling to identify unintended kinase inhibition .
- Metabolic Stability : Assess liver microsome half-life to differentiate intrinsic activity from rapid degradation .
Q. What in vitro assays are most suitable for evaluating the antioxidant or cytotoxic potential of this compound?
- Methodological Answer :
- DPPH Assay : Measure free radical scavenging at 517 nm; IC₅₀ < 50 μM indicates high antioxidant capacity .
- MTT Assay : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values validated via triplicate runs .
Data Contradiction Analysis
Q. How should discrepancies in reported thermal stability data be addressed?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
